molecular formula C19H26O7 B1197286 Britanin

Britanin

Cat. No.: B1197286
M. Wt: 366.4 g/mol
InChI Key: JXEGMONJOSAULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Britanin (C₁₇H₂₂O₅) is a sesquiterpene lactone isolated from Inula species, notably Inula linearifolia and Inula britannica. It exhibits potent anti-tumor and anti-inflammatory activities, primarily through inhibition of the NF-κB pathway and modulation of apoptosis-related proteins like BCL-2/BAX . Studies highlight its efficacy against hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC), and mast cell-mediated inflammatory responses .

Properties

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

(9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate

InChI

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3

InChI Key

JXEGMONJOSAULB-UHFFFAOYSA-N

SMILES

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2

Synonyms

britannin

Origin of Product

United States

Comparison with Similar Compounds

Anti-Cancer Compounds Targeting the NF-κB Pathway

Britanin belongs to a class of plant-derived compounds that inhibit NF-κB, a key regulator of tumorigenesis and inflammation. Below is a comparative analysis with other NF-κB inhibitors:

Compound Source Key Mechanism IC₅₀ (μmol/L) Model System
This compound Inula linearifolia Inhibits p65 nuclear translocation, reduces BCL-2/BAX ratio 2.702 (BEL-7402), 6.006 (HepG2) HCC cell lines
Triptolide Tripterygium wilfordii Binds XPB subunit of RNA polymerase II, blocking NF-κB transcription N/A Multiple cancer models
Parthenolide Tanacetum parthenium Alkylates IKKβ, preventing IκB degradation 1.5–5.0 Leukemia, breast cancer
Andrographolide Andrographis paniculata Suppresses IKK activity, reducing NF-κB DNA binding 10–50 Lung adenocarcinoma

Key Findings :

  • This compound demonstrates lower IC₅₀ values in HCC models compared to andrographolide in lung cancer, suggesting higher potency in specific contexts .
  • Unlike triptolide and parthenolide, which directly target IKK or RNA polymerase, this compound uniquely modulates the BCL-2/BAX ratio to induce apoptosis .

Structural Analogs and Derivatives

Several derivatives of this compound have been synthesized or isolated from Inula species, with varying bioactivities:

Compound Structural Modification Activity Notes Reference
This compound Base structure: Sesquiterpene lactone Anti-tumor, anti-inflammatory
Bisdesacetylbritannin Removal of acetyl groups Reduced cytotoxicity
Dihydrodihydrobritannin Hydrogenation of double bonds Enhanced solubility, unknown efficacy
Acetyldihydrobritannin Acetylation of hydroxyl groups Improved bioavailability

Key Findings :

  • Structural modifications, such as acetylation or hydrogenation, alter bioavailability and activity, but the base structure of this compound remains critical for NF-κB inhibition .

Anti-Inflammatory Compounds

This compound’s anti-inflammatory effects are compared to other mast cell inhibitors:

Compound Target Pathway Effect on Cytokines Model System
This compound NF-κB, p38 MAPK Suppresses TNF-α, IL-6, IL-8 HMC-1 mast cells
Dexamethasone Glucocorticoid receptor Broad-spectrum cytokine suppression Various inflammatory models
Cromolyn sodium Mast cell stabilization Prevents histamine release Allergic rhinitis

Key Findings :

  • This compound suppresses pro-inflammatory cytokines (e.g., TNF-α) at lower doses (10–50 μM) compared to dexamethasone, which requires higher concentrations for similar effects .

Research Findings and Data Tables

Table 1: Anti-Tumor Efficacy of this compound in Preclinical Models

Model Mechanism Outcome Reference
BEL-7402 xenograft NF-κB inhibition, apoptosis induction 50% reduction in tumor volume (10 mg/kg)
TNBC cell lines p65 interaction (docking score: -8.2 kcal/mol) 60% inhibition of metastasis

Table 2: Anti-Inflammatory Activity of this compound

Assay Dose (μM) Effect Reference
PMACI-induced NF-κB 10 70% inhibition of nuclear translocation
Cytokine secretion 50 80% reduction in IL-6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Britanin
Reactant of Route 2
Reactant of Route 2
Britanin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.